molecular formula C22H17NO4S B4890725 (5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4890725
M. Wt: 391.4 g/mol
InChI Key: ONJSTRJFZMBTNI-MOSHPQCFSA-N
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Description

The compound (5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidine intermediate with a benzaldehyde derivative, often under basic conditions to form the benzylidene moiety.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidinedione derivatives, such as:

    Rosiglitazone: Used as an anti-diabetic drug, it has a similar thiazolidinedione core but different substituents.

    Pioglitazone: Another anti-diabetic agent with a thiazolidinedione structure, differing in its side chains and functional groups.

The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(5Z)-3-[2-(4-methylphenyl)-2-oxoethyl]-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-3-12-27-18-10-6-16(7-11-18)13-20-21(25)23(22(26)28-20)14-19(24)17-8-4-15(2)5-9-17/h1,4-11,13H,12,14H2,2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJSTRJFZMBTNI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC#C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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